N-[2-(1H-indol-3-yl)-1-methylethyl]propanamide
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Overview
Description
N-[2-(1H-indol-3-yl)-1-methylethyl]propanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is synthesized by combining tryptamine, a naturally occurring biogenic amine, with various carboxylic acids to form an amide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)-1-methylethyl]propanamide typically involves the reaction between tryptamine and a carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. For example, the reaction between tryptamine and ibuprofen in the presence of DCC yields N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)-1-methylethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)-1-methylethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)-1-methylethyl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects . The indole ring structure allows it to interact with various receptors and enzymes, modulating different biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Synthesized from tryptamine and ibuprofen.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Formed by reacting tryptamine with naproxen.
Uniqueness
N-[2-(1H-indol-3-yl)-1-methylethyl]propanamide is unique due to its specific combination of the indole ring and the propanamide group, which imparts distinct biological activities. Its ability to modulate COX enzymes and other molecular targets makes it a valuable compound for research in medicinal chemistry.
Properties
Molecular Formula |
C14H18N2O |
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Molecular Weight |
230.31g/mol |
IUPAC Name |
N-[1-(1H-indol-3-yl)propan-2-yl]propanamide |
InChI |
InChI=1S/C14H18N2O/c1-3-14(17)16-10(2)8-11-9-15-13-7-5-4-6-12(11)13/h4-7,9-10,15H,3,8H2,1-2H3,(H,16,17) |
InChI Key |
MHMOEPVGEPQEEV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(C)CC1=CNC2=CC=CC=C21 |
Canonical SMILES |
CCC(=O)NC(C)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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